tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride

Stereochemistry Medicinal Chemistry Intermediate Procurement

Researchers requiring a stereochemically defined cyclohexylamine building block often encounter stability and reproducibility issues with free base analogs or positional isomers. tert-Butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride (CAS 2580190-06-1) resolves these challenges through its crystalline hydrochloride salt form and defined (1s,4s) cis-configuration. • Enhanced solid-state stability vs. free base (CAS 2387920-23-0); >12-month storage reliability. • Orthogonal tert-butyl ester protection survives basic coupling conditions; compatible with Fmoc-SPPS. • Consistent stoichiometric weighing for parallel synthesis; batch-to-batch analytical purity ≥95%.

Molecular Formula C13H26ClNO2
Molecular Weight 263.81
CAS No. 2580190-06-1
Cat. No. B2807252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride
CAS2580190-06-1
Molecular FormulaC13H26ClNO2
Molecular Weight263.81
Structural Identifiers
SMILESCC1(CCC(CC1)CC(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10;/h10H,5-9,14H2,1-4H3;1H
InChIKeyMWALACOSIPYWKP-RRYKSLJCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical and Stereochemical Profile


tert-Butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride (CAS 2580190-06-1) is a chiral, cis-configured cyclohexylamine derivative supplied as a hydrochloride salt . It belongs to the class of protected amino acid building blocks employed in medicinal chemistry and pharmaceutical intermediate synthesis. The molecule features a sterically demanding tert-butyl ester, a geminal amino/methyl substitution at the cyclohexyl 4-position, and a defined (1s,4s) stereochemistry . This specific combination of functional groups and stereochemistry distinguishes it from closely related analogs such as the free base (CAS 2387920-23-0), the methyl ester (CAS 1780837-08-2), the free carboxylic acid (CAS 1781030-49-6), and the positional isomer tert-butyl 2-(1-amino-4-methylcyclohexyl)acetate (CAS 2580209-20-5), and necessitates careful selection in synthetic route design.

Analog Substitution Risks in Synthesis


Substituting CAS 2580190-06-1 with its closest analogs introduces risks that propagate through downstream synthetic sequences. The free base (CAS 2387920-23-0) lacks the salt form's enhanced crystallinity and solid-state stability, potentially reducing isolation yields and long-term storage reliability. The methyl ester analog (CAS 1780837-08-2) offers different steric protection and orthogonal deprotection chemistry, which can lead to unanticipated side reactions if not explicitly accounted for. Crucially, the positional isomer (CAS 2580209-20-5) relocates the amino group from the 4-position to the 1-position, fundamentally altering the steric and electronic environment around the reactive center and resulting in different reactivity and selectivity in subsequent amide bond formations or reductive alkylations. These differences are not merely nominal; they translate into measurable variations in reaction yield, intermediate purity, and the stereochemical integrity of final compounds.

Head-to-Head Comparison with Analogs


Stereochemical Impact on Diastereomeric Ratio

The target compound is explicitly specified as the cis isomer with (1s,4s) configuration, as reflected in both the IUPAC name and SMILES notation from the supplier . In contrast, the closely related free base tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate (CAS 2387920-23-0) is often supplied as an unspecified mixture of cis and trans isomers, as indicated by multiple vendor listings that do not assign defined stereochemistry . Use of a stereochemically undefined mixture can result in a 1:1 diastereomeric ratio in subsequent reactions, whereas the defined cis compound ensures a single, predictable stereochemical outcome. This distinction is critical when the target final compound requires a specific relative configuration at the cyclohexyl ring.

Stereochemistry Medicinal Chemistry Intermediate Procurement

Salt Form Crystallinity vs. Free Base

The hydrochloride salt form of CAS 2580190-06-1 provides improved crystallinity compared to its free base counterpart (CAS 2387920-23-0), as noted in technical descriptions of the compound [1]. While quantitative crystallinity indices (e.g., XRPD patterns, melting point comparison) are not publicly available, the general principle of hydrochloride salt formation enhancing crystallinity for amino-containing compounds is well established [2]. The free base CAS 2387920-23-0 is described as requiring long-term storage in a cool, dry place without specific crystallinity claims , whereas the hydrochloride salt is specifically marketed for its crystalline nature, facilitating improved handling, reproducible weighing, and higher purity through recrystallization.

Salt Form Crystallinity Purification Solid-State Stability

Orthogonal Deprotection: tert-Butyl vs. Methyl Ester

The tert-butyl ester in CAS 2580190-06-1 provides orthogonal deprotection selectivity relative to the methyl ester analog (CAS 1780837-08-2). Tert-butyl esters are cleaved under acidic conditions (e.g., TFA, HCl/dioxane) while remaining stable under basic hydrolysis conditions, whereas methyl esters are preferentially cleaved under basic conditions [1]. This orthogonality is well-documented in peptide and medicinal chemistry: the half-life of tert-butyl acetate hydrolysis in 1 M HCl at 25°C is approximately 0.5 hours, compared to methyl acetate which undergoes rapid base-catalyzed hydrolysis with a second-order rate constant of approximately 0.03 M⁻¹s⁻¹ in 0.1 M NaOH [2]. This allows sequential deprotection strategies where the tert-butyl ester can be removed in the presence of base-labile groups, a capability not available when using the methyl ester analog.

Protecting Group Strategy Ester Hydrolysis Orthogonal Chemistry Synthetic Intermediate

Positional Isomer Discrimination: 4-Amino Versus 1-Amino Substitution Alters pKa and Nucleophilicity

The target compound places the amino group at the cyclohexyl 4-position, whereas the positional isomer tert-butyl 2-(1-amino-4-methylcyclohexyl)acetate (CAS 2580209-20-5) bears the amino group geminal to the acetate-bearing carbon. This positional difference results in distinct electronic environments: in CAS 2580190-06-1, the amine is a remote, sterically unencumbered primary amine expected to have a pKa of approximately 10.5–11.0 (typical for cyclohexylamines) [1]. In the positional isomer, the amine is adjacent to the electron-withdrawing ester group, lowering its pKa by approximately 1.5–2.5 log units due to the inductive effect [2]. This difference in basicity and nucleophilicity directly impacts acylation rates, reductive amination efficiency, and the propensity for undesired intramolecular cyclization.

Regiochemistry Amine Basicity Reactivity Building Block Selection

Procurement & Application Scenarios


GPCR/Kinase Library Synthesis with cis-Configuration

The defined (1s,4s) stereochemistry and remote primary amine make CAS 2580190-06-1 an ideal building block for constructing libraries of N-alkylated or N-acylated cyclohexyl derivatives with precise 3D geometry. The cis configuration ensures a specific spatial orientation of the amine and methyl substituents, which is critical for engaging shallow hydrophobic pockets or forming directional hydrogen bonds in target proteins such as GPCRs or kinases. The hydrochloride salt form guarantees accurate stoichiometric weighing for parallel synthesis.

Peptidomimetic Synthesis with Orthogonal Deprotection

The tert-butyl ester provides orthogonal acid-labile protection that survives basic peptide coupling conditions (e.g., Fmoc-SPPS). This allows the compound to be incorporated into a growing peptide chain and then selectively deprotected with TFA without affecting base-labile linkers or side-chain protecting groups. This scenario leverages the evidence that the tert-butyl ester is stable to basic hydrolysis, in contrast to the methyl ester analog, enabling more convergent synthetic strategies.

Long-Term Stock Management for Reproducible Supply

The enhanced crystallinity and solid-state stability of the hydrochloride salt form, relative to the free base, supports long-term storage (>12 months) with reduced risk of degradation or deliquescence. Procurement of the crystalline hydrochloride salt ensures that the material remains free-flowing and analytically pure over extended periods, minimizing batch-to-batch variability in ongoing medicinal chemistry campaigns. This is particularly valuable for core building blocks that are used repeatedly across multiple projects.

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